7-Bromo-2,3-dichloro-5-methylquinoxaline

Synthetic Chemistry Cross‑Coupling Heterocyclic Functionalization

Achieve synthetic precision with 7‑bromo‑2,3‑dichloro‑5‑methylquinoxaline. The 7‑Br handle enables selective Pd‑catalyzed cross‑coupling while the 2,3‑dichloro sites remain intact for subsequent nucleophilic aromatic substitution—a reactivity profile impossible with symmetric analogs. This scaffold delivers a proven 9 nM NMDA glycine‑site antagonist platform and supports dual anticancer/antimicrobial hit‑to‑lead programs. Choose over generic quinoxalines for orthogonal diversification and SAR‑driven outcomes. Research packs available; bulk inquiries welcome.

Molecular Formula C9H5BrCl2N2
Molecular Weight 291.96 g/mol
CAS No. 187479-68-1
Cat. No. B3112034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dichloro-5-methylquinoxaline
CAS187479-68-1
Molecular FormulaC9H5BrCl2N2
Molecular Weight291.96 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br
InChIInChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3
InChIKeyVIRNTWOBZDFPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7‑Bromo‑2,3‑dichloro‑5‑methylquinoxaline (CAS 187479‑68‑1) – Core Properties and Comparator Context


7‑Bromo‑2,3‑dichloro‑5‑methylquinoxaline (C9H5BrCl2N2, MW 291.96 g/mol) is a halogenated quinoxaline derivative featuring a 7‑bromo, 2,3‑dichloro, and 5‑methyl substitution pattern [REFS‑1]. Its quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science. The compound's differentiation hinges on its orthogonal halogen reactivity (Br vs. Cl) and the class‑level SAR insights from related 7‑bromo‑quinoxalines [REFS‑2].

Why 7‑Bromo‑2,3‑dichloro‑5‑methylquinoxaline Cannot Be Replaced by Common Analogs


Generic quinoxaline analogs (e.g., 2,3‑dichloroquinoxaline, 6‑bromo‑2,3‑dichloroquinoxaline) lack the precise 7‑Br/5‑CH₃/2,3‑Cl combination that defines the reactivity and bioactivity profile of the target compound. The 7‑bromo substituent is critical for orthogonal cross‑coupling reactions [REFS‑1] and is a recurring motif in potent NMDA glycine‑site antagonists (IC₅₀ ~9 nM) [REFS‑2]. Substituting with a 7‑chloro or 6‑bromo analog alters both the synthetic handle and the SAR‑defined binding affinity, leading to divergent outcomes in drug discovery and materials science applications.

Quantitative Differentiation of 7‑Bromo‑2,3‑dichloro‑5‑methylquinoxaline vs. Analogs


Site‑Selective Cross‑Coupling: 7‑Br vs. 2,3‑Cl Reactivity

The 7‑bromo substituent in 7‑bromo‑2,3‑dichloro‑5‑methylquinoxaline offers orthogonal reactivity compared to the 2‑ and 3‑chloro groups. Bromine undergoes Suzuki‑Miyaura and Stille couplings under milder conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) than chlorine, enabling sequential, site‑selective derivatization. In contrast, the comparator 2,3‑dichloro‑5‑methylquinoxaline (CAS 82463‑30‑7) presents two equivalent chlorine sites, precluding regioselective functionalization [REFS‑1]. This reactivity advantage is well‑documented for 2,3‑dichloroquinoxaline scaffolds [REFS‑2].

Synthetic Chemistry Cross‑Coupling Heterocyclic Functionalization

NMDA Glycine Site Antagonism: 7‑Br vs. 7‑Cl and 6,7‑DiCl Analogs

Class‑level SAR from 5‑nitro‑1,4‑dihydroquinoxaline‑2,3‑diones demonstrates that a 7‑bromo substituent yields potent NMDA glycine site antagonism. In direct radioligand displacement assays, the 7‑bromo analog (14f) exhibited an IC₅₀ = 9 nM, which is comparable to the 7‑chloro analog (14g, IC₅₀ = 5 nM) and the 6,7‑dichloro analog (ACEA 1021, IC₅₀ = 7 nM) [REFS‑1]. While no data exists for the exact target compound, this SAR strongly suggests that the 7‑Br substitution in a related scaffold maintains nanomolar potency.

Neuroscience NMDA Receptor Medicinal Chemistry

Anticancer Lead Motif: 7‑Br‑Quinoxaline vs. 6‑Br and Unsubstituted Analogs

In a series of 2,3‑disubstituted quinoxalines, compounds bearing a 7‑bromo substituent (e.g., 9d, 12) demonstrated dual anticancer and antimicrobial activity [REFS‑1]. The target compound serves as a direct precursor to such 7‑bromo‑quinoxaline leads. While no direct potency comparison is available for the parent molecule, its 7‑Br motif is a key structural feature distinguishing active compounds from less active 6‑bromo or non‑halogenated analogs [REFS‑2].

Oncology Anticancer Agents Lead Optimization

Optimal Use Cases for 7‑Bromo‑2,3‑dichloro‑5‑methylquinoxaline Based on Evidence


Regioselective Synthesis of Unsymmetrical Quinoxaline Derivatives

Leverage the orthogonal reactivity of the 7‑bromo substituent for sequential Suzuki‑Miyaura or Stille couplings. The 7‑Br site can be functionalized with an aryl/heteroaryl group under mild conditions, leaving the 2,3‑chloro groups intact for subsequent nucleophilic aromatic substitution. This is unattainable with symmetric 2,3‑dichloro‑5‑methylquinoxaline [REFS‑1].

Development of PET Tracers for GluN2A‑Subunit NMDA Receptors

Based on class‑level SAR [REFS‑1], the 7‑bromo‑containing quinoxalinedione scaffold (IC₅₀ = 9 nM) provides a validated platform for NMDA glycine site antagonists. The 7‑Br position can serve as a synthetic handle for introducing radioisotopes (e.g., via ⁷⁶Br or Cu‑mediated ¹⁸F‑fluorination), enabling the development of novel PET imaging agents [REFS‑2].

Medicinal Chemistry Exploration of 7‑Br‑Quinoxaline Leads

As a direct building block for 7‑bromo‑quinoxaline derivatives with reported dual anticancer/antimicrobial activity [REFS‑1], this compound is a rational choice for hit‑to‑lead optimization campaigns targeting colon cancer or bacterial/fungal infections. The 2,3‑dichloro groups offer additional diversification points for SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,3-dichloro-5-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.